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Compound of Interest

Compound Name: Revexepride

Cat. No.: B1680569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Revexepride, a

5-HT4 receptor agonist, with alternative therapeutic options for gastroparesis and

gastroesophageal reflux disease (GERD). The information is compiled from publicly available

clinical trial data and peer-reviewed publications to offer a comprehensive resource for

independent validation and further research.

Executive Summary
Revexepride has been investigated for the treatment of gastroparesis and GERD. Clinical trial

data consistently demonstrates that Revexepride, at the dosages studied, did not show a

statistically significant improvement in primary efficacy endpoints compared to placebo. In

contrast, several alternative agents, including other 5-HT4 receptor agonists and drugs with

different mechanisms of action, have shown varying degrees of efficacy in managing these

conditions. This guide presents a side-by-side comparison of the available quantitative data

and a detailed overview of the experimental methodologies employed in these studies.

Mechanism of Action: 5-HT4 Receptor Agonists
Revexepride is a selective serotonin 5-HT4 receptor agonist. The activation of 5-HT4

receptors on enteric neurons stimulates the release of acetylcholine, a neurotransmitter that

enhances gastrointestinal motility. This mechanism is intended to improve gastric emptying in

gastroparesis and enhance esophageal clearance in GERD.
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Figure 1: Simplified signaling pathway of Revexepride.

Comparison of Efficacy in Gastroparesis
The following table summarizes the quantitative outcomes from clinical trials of Revexepride
and its alternatives in the treatment of gastroparesis.
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Drug Class Drug Study
Primary
Endpoint

Result

5-HT4 Agonist Revexepride NCT00621477

Change in

Gastroparesis

Cardinal

Symptom Index

(GCSI)

No significant

difference

compared to

placebo.

Change in

Gastric Emptying

Rate

No significant

difference

compared to

placebo.

5-HT4 Agonist Prucalopride
Carbone et al.,

2019
Change in GCSI

Significant

improvement vs.

placebo

(p<0.001)[1][2].

Gastric Half-

Emptying Time

Significantly

faster than

placebo (98 vs

143 min,

p=0.005)[1].

Dopamine

Antagonist
Domperidone

Sugumar et al.,

2015
Change in GCSI

Significant

improvement in

overall

symptoms, early

satiety, and

postprandial

fullness (p<0.05).

Silvers et al.,

1998

Total Symptom

Score

Significant

improvement

from baseline

(10.32 to 3.79).

Gastric Emptying

(2h retention)

Significant

reduction from
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87.3% to 57.2%

(p<0.05).

Dopamine

Antagonist
Metoclopramide

Snape et al.,

1982

Gastric Emptying

Rate

Significant

increase

compared to

placebo (56.8%

vs 37.6%,

p<0.01).

Symptom

Reduction

Significant

reduction in

nausea and

postprandial

fullness.

Macrolide

Antibiotic
Erythromycin

Symptom

Improvement

Limited evidence

of efficacy.

5-HT4 Agonist Cisapride Abell et al., 1991
Gastric Emptying

of Solids

Significant

increase

compared to

placebo

(p<0.05).

Total Symptom

Score

No significant

difference

compared to

placebo.

Braden et al.,

2002

Gastric Half-

Emptying Time

Significantly

shortened vs.

placebo (175 vs.

205 min).

Dyspepsia Score

Significant

reduction vs.

placebo (2.0 vs.

4.1, p=0.002).
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Comparison of Efficacy in GERD
The following table summarizes the quantitative outcomes from clinical trials of Revexepride
and its alternatives in the treatment of GERD.

Drug Class Drug Study
Primary
Endpoint

Result

5-HT4 Agonist Revexepride NCT01472939

Weekly % of

regurgitation-free

days

No significant

difference

compared to

placebo.

NCT01370863

Change in

number of reflux

events

No significant

differences

between study

arms.

Proton Pump

Inhibitor (PPI)
Various Multiple Studies

Endoscopic

Healing Rates (8

weeks)

Superior to

H2RAs (approx.

78% vs. 50%).

Symptom Relief

Superior to

H2RAs (approx.

83% vs. 60%).

Vigneri et al.,

1995

Healing Rates

(Erosive

Esophagitis)

PPIs are the

drugs of choice.

H2-Receptor

Antagonist

(H2RA)

Various
van Pinxteren et

al., 2006

Heartburn

Remission vs.

Placebo

Risk Ratio: 0.77

(95% CI 0.60 to

0.99).

Symptomatic

Improvement vs.

Placebo

Significant

improvement.

Antacid/Alginate Various
Symptomatic

Improvement

Effective for mild,

intermittent

symptoms.
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Experimental Protocols
Revexepride in Gastroparesis (Adapted from
NCT00621477)

Screening & Baseline

Treatment Phase (4 Weeks)

Follow-up Assessments

Patient Screening
(Symptoms of Gastroparesis)

Baseline Assessments:
- GCSI & PAGI-SYM Scores

- 13C-Octanoic Acid Breath Test

Randomization
(Double-Blind)

Placebo
(t.i.d.)

Revexepride 0.02mg
(t.i.d.)

Revexepride 0.1mg
(t.i.d.)

Revexepride 0.5mg
(t.i.d.)

Week 2:
- GCSI & PAGI-SYM

Week 4:
- GCSI & PAGI-SYM

- 13C-Octanoic Acid Breath Test
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Figure 2: Workflow for the Revexepride gastroparesis trial.

Study Design: A Phase II, exploratory, double-blind, randomized, stratified, placebo-

controlled, repeated-dose trial.

Participants: 80 participants with symptoms suggestive of gastroparesis (both diabetic and

non-diabetic).

Intervention: Participants were randomized to one of four parallel treatment groups: placebo

or Revexepride at doses of 0.02 mg, 0.1 mg, or 0.5 mg, administered orally three times a

day (t.i.d.) for 4 weeks.

Outcome Measures:
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Primary: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) and

the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index

(PAGI-SYM) at weeks 2 and 4.

Secondary: Change in gastric emptying rate evaluated by the 13C-octanoic acid breath

test, quality of life questionnaires, and meal-related symptom scores.

Revexepride in GERD (Adapted from NCT01472939)
Study Design: A Phase 2b, double-blind, parallel-group study.

Participants: 480 patients with GERD who had a partial response to proton pump inhibitors

(PPIs).

Intervention: Patients were randomized to one of three Revexepride treatment groups (0.1

mg, 0.5 mg, and 2.0 mg three times daily) or a placebo group (1:1:1:1 ratio) for an 8-week

treatment period.

Outcome Measures:

Primary: The weekly percentage of regurgitation-free days during the second half of the

study (weeks 5-8), captured via daily electronic diaries.

Conclusion
The available evidence from published clinical trials does not support the efficacy of

Revexepride over placebo for the treatment of gastroparesis or GERD at the investigated

doses. In contrast, other prokinetic agents and standard therapies have demonstrated clinical

benefits in these conditions. Researchers and drug development professionals should consider

these findings when evaluating the potential of 5-HT4 receptor agonists and designing future

clinical trials. Further research may be warranted to explore different dosing regimens or

patient populations that might benefit from this class of drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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